molecular formula C21H29N5O B5542438 1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine

1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine

Cat. No. B5542438
M. Wt: 367.5 g/mol
InChI Key: NQPLYIQYLZSNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including cyclo condensations and Mannich reactions. For instance, a synthesis method for piperazine derivatives involves cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4²⁻/Y2O3 as a catalyst in ethanol, which is then characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using various analytical techniques, including IR, NMR (1H, 13C), and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and the nature of chemical bonds, contributing to the understanding of the compound's chemical behavior (Boddu et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can include nucleophilic additions and cycloadditions, leading to various biological activities. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, affecting their potential as therapeutic agents (Guna et al., 2009).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting point, solubility, and crystal structure, can be determined through synthesis and characterization studies. These properties are crucial for understanding the compound's stability and suitability for formulation into pharmaceutical products (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperazine derivatives as therapeutic agents. Studies involving the evaluation of anti-inflammatory and other biological activities provide insights into the compound's potential uses (Ahmed et al., 2017).

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of piperazine derivatives, including structures similar to the compound . They focused on a synthesis process using a four-component cyclo condensation method, providing insights into the molecular structure through spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Pharmaceutical Applications :

    • A publication by Gan, Fang, and Zhou (2010) detailed the design and synthesis of azole-containing piperazine derivatives, which showed significant antibacterial and antifungal activities in vitro, suggesting potential applications in antimicrobial therapies (Gan, Fang, & Zhou, 2010).
    • Boddu et al. (2018) explored the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, which demonstrated potential as anticancer agents against various human cancer cell lines (Boddu et al., 2018).
  • Biological and Chemical Properties :

    • Research by Perregaard et al. (1992) investigated piperidine and piperazine derivatives for their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, which could be relevant for neuropharmacological applications (Perregaard et al., 1992).
    • Patel, Karkhanis, and Patel (2019) studied the anti-inflammatory properties of some piperazine derivatives, potentially indicating applications in the treatment of inflammation-related conditions (Patel, Karkhanis, & Patel, 2019).

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-23-13-15-25(16-14-23)19-5-3-18(4-6-19)21(27)26-10-7-17(8-11-26)20-22-9-12-24(20)2/h3-6,9,12,17H,7-8,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPLYIQYLZSNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.